2-[2,5-dichloro(methylsulfonyl)anilino]-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2,5-dichloro(methylsulfonyl)anilino]-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide, also known as DASA-58, is a small molecule inhibitor that has been used in scientific research for its potential anti-cancer and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action for 2-[2,5-dichloro(methylsulfonyl)anilino]-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide involves the inhibition of the protein kinase D (PKD) family of enzymes. PKD enzymes are involved in various cellular processes, including cell proliferation, migration, and survival. 2-[2,5-dichloro(methylsulfonyl)anilino]-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide binds to the catalytic domain of PKD enzymes, preventing their activation and downstream signaling. This results in the inhibition of various cellular processes that are critical for cancer cell growth and immune cell activation.
Biochemical and Physiological Effects
2-[2,5-dichloro(methylsulfonyl)anilino]-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide has been shown to have several biochemical and physiological effects in vitro and in vivo. In cancer cells, 2-[2,5-dichloro(methylsulfonyl)anilino]-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide inhibits cell proliferation and induces apoptosis, or programmed cell death. In immune cells, 2-[2,5-dichloro(methylsulfonyl)anilino]-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide inhibits the production of pro-inflammatory cytokines and chemokines, reducing inflammation and immune cell activation. In animal models, 2-[2,5-dichloro(methylsulfonyl)anilino]-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide has been shown to inhibit tumor growth and reduce inflammation in various tissues.
Vorteile Und Einschränkungen Für Laborexperimente
2-[2,5-dichloro(methylsulfonyl)anilino]-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide has several advantages for lab experiments, including its high potency and specificity for PKD enzymes. 2-[2,5-dichloro(methylsulfonyl)anilino]-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide has been extensively characterized using various analytical techniques, making it a reliable tool for studying PKD signaling. However, 2-[2,5-dichloro(methylsulfonyl)anilino]-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide also has some limitations, including its potential off-target effects and limited solubility in aqueous solutions. These limitations should be taken into consideration when designing experiments using 2-[2,5-dichloro(methylsulfonyl)anilino]-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide.
Zukünftige Richtungen
There are several future directions for 2-[2,5-dichloro(methylsulfonyl)anilino]-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide research, including the development of more potent and selective PKD inhibitors, the investigation of 2-[2,5-dichloro(methylsulfonyl)anilino]-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide in combination with other cancer therapies, and the exploration of 2-[2,5-dichloro(methylsulfonyl)anilino]-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide in other disease models, such as autoimmune diseases. Additionally, the use of 2-[2,5-dichloro(methylsulfonyl)anilino]-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide as a tool for studying PKD signaling in various cellular processes, such as cell migration and survival, could provide valuable insights into the role of PKD enzymes in these processes.
Synthesemethoden
The synthesis method for 2-[2,5-dichloro(methylsulfonyl)anilino]-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide involves several steps, including the reaction of 2,5-dichloroaniline with methylsulfonyl chloride to form 2,5-dichloro(methylsulfonyl)aniline. This compound is then reacted with 3-amino-N-methylbenzamide to form the final product, 2-[2,5-dichloro(methylsulfonyl)anilino]-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide. The synthesis method has been optimized for high yield and purity, and the compound has been extensively characterized using various analytical techniques.
Wissenschaftliche Forschungsanwendungen
2-[2,5-dichloro(methylsulfonyl)anilino]-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide has been used in scientific research for its potential anti-cancer and anti-inflammatory properties. In vitro studies have shown that 2-[2,5-dichloro(methylsulfonyl)anilino]-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 2-[2,5-dichloro(methylsulfonyl)anilino]-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages and other immune cells. These findings suggest that 2-[2,5-dichloro(methylsulfonyl)anilino]-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide may have potential therapeutic applications in cancer and inflammatory diseases.
Eigenschaften
Molekularformel |
C17H19Cl2N3O5S2 |
---|---|
Molekulargewicht |
480.4 g/mol |
IUPAC-Name |
2-(2,5-dichloro-N-methylsulfonylanilino)-N-[3-[methyl(methylsulfonyl)amino]phenyl]acetamide |
InChI |
InChI=1S/C17H19Cl2N3O5S2/c1-21(28(2,24)25)14-6-4-5-13(10-14)20-17(23)11-22(29(3,26)27)16-9-12(18)7-8-15(16)19/h4-10H,11H2,1-3H3,(H,20,23) |
InChI-Schlüssel |
ZSAFILNJGZTSLE-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=CC(=C1)NC(=O)CN(C2=C(C=CC(=C2)Cl)Cl)S(=O)(=O)C)S(=O)(=O)C |
Kanonische SMILES |
CN(C1=CC=CC(=C1)NC(=O)CN(C2=C(C=CC(=C2)Cl)Cl)S(=O)(=O)C)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.